molecular formula C9H15N5O10P2 B14353423 9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) CAS No. 91516-84-6

9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate)

Cat. No.: B14353423
CAS No.: 91516-84-6
M. Wt: 415.19 g/mol
InChI Key: XKEDVXJHPVQCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) is a synthetic nucleoside analog known for its potent antiviral properties. This compound has shown significant efficacy against various viruses, including herpes simplex virus and cytomegalovirus . Its unique structure allows it to interfere with viral DNA replication, making it a valuable tool in antiviral therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) involves multiple steps, starting with the preparation of the guanine base. The guanine is then modified to introduce the 1,3-dihydroxy-2-propoxymethyl group. This is typically achieved through a series of protection and deprotection steps, followed by phosphorylation to obtain the bis(monophosphate) form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of high-pressure liquid chromatography (HPLC) for purification and the employment of efficient catalysts to accelerate the reactions .

Chemical Reactions Analysis

Types of Reactions

9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of oxo-derivatives, while substitution reactions can yield various analogs with different functional groups .

Scientific Research Applications

9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) involves its incorporation into viral DNA. Once incorporated, it inhibits viral DNA polymerase, preventing the replication of viral DNA. This selective inhibition is due to the compound’s ability to be phosphorylated by viral kinases, leading to the formation of its active triphosphate form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) is unique due to its specific modifications, which enhance its efficacy and selectivity against certain viruses. Its ability to be phosphorylated by viral kinases and its potent inhibition of viral DNA polymerase make it a valuable compound in antiviral research and therapy .

Properties

CAS No.

91516-84-6

Molecular Formula

C9H15N5O10P2

Molecular Weight

415.19 g/mol

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-phosphonooxypropyl] dihydrogen phosphate

InChI

InChI=1S/C9H15N5O10P2/c10-9-12-7-6(8(15)13-9)11-3-14(7)4-22-5(1-23-25(16,17)18)2-24-26(19,20)21/h3,5H,1-2,4H2,(H2,16,17,18)(H2,19,20,21)(H3,10,12,13,15)

InChI Key

XKEDVXJHPVQCFB-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1COC(COP(=O)(O)O)COP(=O)(O)O)N=C(NC2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.